B1577383 Meucin-25

Meucin-25

Cat. No.: B1577383
Attention: For research use only. Not for human or veterinary use.
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Description

Meucin-25 is an antimicrobial peptide (AMP) originating from the venom of Mesobuthus scorpions. It belongs to the class of non-disulfide-bridged peptides (NDBPs) and is characterized by its linear, α-helical structure, which allows it to integrate into and disrupt microbial membranes . This mechanism of action provides broad-spectrum antibacterial activity, demonstrating highly bactericidal effects against a range of Gram-positive bacteria and differential activity against Gram-negative bacteria . Research into this compound is valuable for understanding the evolutionary role of scorpion venoms in predation and defense, as these peptides exhibit multifunctionality, including insecticidal activity and hemotoxin-like effects in addition to their antimicrobial properties . This makes this compound a compelling candidate for studying novel antibiotic leads and the innate immunity mechanisms of venomous organisms. Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

VKLIQIRIWIQYVTVLQMFSMKTKQ

Origin of Product

United States

Discovery and Initial Characterization of Meucin 25

Isolation Source and Origin: Mesobuthus eupeus Scorpion Venom Gland

Meucin-25 was discovered through the analysis of the venom gland of the scorpion species Mesobuthus eupeus. chemrxiv.orgnih.gov Scorpion venoms are complex mixtures containing a variety of peptides, proteins, enzymes, and other molecules, serving functions in both predation and defense. chemrxiv.orgnih.gov The venom glands are the biological source from which these components, including this compound, are isolated for study. chemrxiv.orgnih.gov Mesobuthus eupeus is a scorpion species whose venom has been explored for novel bioactive compounds. ircmj.comchemrxiv.orgnih.gov

Molecular Identification via cDNA Cloning and Transcriptomic Analysis

The identification of this compound was achieved using molecular biological techniques, specifically cDNA cloning and transcriptomic analysis of the Mesobuthus eupeus venom gland. ircmj.comchemrxiv.orgnih.govnih.gov cDNA cloning involves creating complementary DNA copies from messenger RNA (mRNA) extracted from the venom gland tissue. cd-genomics.com This cDNA library represents the genes being actively expressed in the venom gland. By screening this library, researchers can identify sequences encoding venom peptides. cd-genomics.comresearchgate.net Transcriptomic analysis provides a broader view of the gene expression profile within the venom gland, allowing for the identification of numerous transcripts, including those for peptides like this compound. cd-genomics.complos.org This approach allows for the deduction of the amino acid sequence of the peptide from its corresponding nucleotide sequence. ircmj.comnih.gov The precursor for this compound is reported to consist of 56 amino acids, comprising a 31-residue amino-terminal signal peptide and the 25-residue mature peptide sequence. chemrxiv.org

Primary Structural Attributes: Peptide Length and Non-Disulfide-Bridged Nature

This compound is characterized by its primary structural attributes, specifically its length and the absence of disulfide bridges. It is a peptide composed of 25 amino acid residues. mdpi.comnovoprolabs.com Unlike many scorpion toxins which are stabilized by disulfide bonds, this compound belongs to the class of non-disulfide-bridged peptides (NDBPs). mdpi.comircmj.com NDBPs from scorpion venoms typically range from 13 to 56 amino acids in length and have garnered interest due to their diverse biological functions. mdpi.com this compound falls into the category of short-chain NDBPs, which are defined as having 10-25 amino acids. mdpi.com The lack of disulfide bridges distinguishes its structural class from disulfide-bridged peptides (DBPs) commonly found in scorpion venoms, such as neurotoxins which often contain three or four disulfide bridges. mdpi.comircmj.com

Research findings regarding this compound's structure indicate that in water, it primarily adopts a β-sheet structure, with a lower percentage of α-helical content. However, in the presence of 50% trifluoroethanol (TFE), a membrane-mimicking environment, the proportion of α-helical structure increases significantly, while the β-sheet content is reduced. nih.govnih.gov This suggests that this compound exhibits conformational flexibility and can adopt an α-helical structure in certain environments, which is a common characteristic of many antimicrobial peptides. ircmj.comnih.gov

Data Summary:

AttributeValue
Isolation SourceMesobuthus eupeus venom gland
Peptide Length25 amino acids mdpi.comnovoprolabs.com
Disulfide BridgesAbsent (Non-Disulfide-Bridged Peptide) mdpi.comircmj.com
Precursor Length56 amino acids chemrxiv.org
Signal Peptide Length31 amino acids chemrxiv.org
Predicted Isoelectric Point10.92 mdpi.com
Molecular Mass3093.7 Da mdpi.com
Primary Structure (Sequence)VKLIQIRIWIQYVTVLQMFSMKTKQ mdpi.comnovoprolabs.com

Structural Biology and Conformational Analysis of Meucin 25

Primary Amino Acid Sequence Contextualization (Excluding Actual Sequence)

Meucin-25 is a peptide consisting of 25 amino acids. ctdbase.orgnih.govopenveterinaryjournal.comnih.govresearchgate.net It is notable that this compound does not exhibit significant sequence similarity to many other known peptides. nih.govopenveterinaryjournal.com It is synthesized as part of a larger precursor protein, which undergoes processing to yield the mature 25-residue peptide. nih.gov This precursor typically includes a signal peptide followed by the sequence corresponding to the mature this compound. nih.gov Classified as a non-disulfide-bridged peptide, its structure is not stabilized by cysteine disulfide bonds, a characteristic that distinguishes it from many other venom peptides. researchgate.net The peptide is cationic, contributing to its interactions with negatively charged biological membranes. nih.govopenveterinaryjournal.comresearchgate.net Its theoretical isoelectric point (pI) has been reported to be approximately 10.92. researchgate.net

Secondary Structural Element Determination: Alpha-Helical and Beta-Sheet Propensities

The secondary structure of this compound has been investigated using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. ctdbase.org These studies have revealed that the conformation of this compound is highly dependent on its environment. In an aqueous solution, this compound predominantly adopts a β-sheet structure. Analysis indicated a composition of roughly 39% β-sheet and 11% α-helical content under these conditions. ctdbase.org However, when placed in a membrane-mimicking environment, specifically 50% trifluoroethanol (TFE), a significant shift in secondary structure is observed. The proportion of α-helical structure substantially increases to 56%, while the β-sheet content decreases to 21%. ctdbase.orgnih.govopenveterinaryjournal.com This environmental responsiveness highlights the peptide's conformational flexibility. nih.govopenveterinaryjournal.com

Secondary Structure Content of this compound

EnvironmentAlpha-Helical Content (%)Beta-Sheet Content (%)
Water1139
50% TFE (Membrane-Mimicking)5621

Conformational Flexibility in Membrane-Mimicking Environments

The observed changes in secondary structure in the presence of TFE underscore the conformational flexibility of this compound. nih.govopenveterinaryjournal.com The transition from a predominantly β-sheet structure in water to a higher α-helical content in a membrane-mimicking environment is a common feature among many non-disulfide-bridged peptides. This adaptability is believed to be crucial for the peptide's interaction with biological membranes, where it likely adopts a more ordered structure to exert its function. The increase in α-helicity in environments simulating cell membranes suggests that the peptide undergoes a conformational change upon encountering its target.

Computational Modeling and Structural Prediction Methodologies

Computational approaches, including molecular modeling and secondary structural prediction software, have been employed in the study of this compound. ctdbase.orgnih.gov Secondary structural prediction has suggested that this compound exists in a combined β-sheet and α-helix structure. nih.gov More broadly, computational methods are increasingly valuable tools for gaining insights into the structures of peptides and proteins. Techniques such as ab initio modeling, which aims to predict the three-dimensional structure of a protein solely from its amino acid sequence, are utilized and are based on fundamental principles of protein folding, energy functions, and conformational sampling. Furthermore, advancements in machine learning and deep learning algorithms are being applied to improve the accuracy of structural prediction and the evaluation of generated structural models. These computational methods complement experimental techniques by providing theoretical models and predictions that can guide further research into the structural biology of peptides like this compound.

Comparative Structural Analysis with Related Non-Disulfide-Bridged Peptides

This compound belongs to the family of non-disulfide-bridged peptides (NDBPs) found in scorpion venoms. researchgate.net Compared to scorpion peptides that contain disulfide bridges, NDBPs are often characterized by a lack of a conserved or easily predictable structure-function relationship and tend to exhibit considerable structural flexibility. While many NDBPs may exist as random coils in aqueous solutions, they commonly adopt amphipathic α-helical structures in environments that mimic biological membranes. Other related NDBPs isolated from Mesobuthus eupeus include Meucin-24, Meucin-13, and Meucin-18. ctdbase.orgnih.gov Comparative studies with these peptides reveal both similarities and differences in their structural behaviors. For instance, Meucin-24 also demonstrates increased α-helical content in TFE and possesses an α-helical amphipathic architecture in a specific region. nih.govopenveterinaryjournal.com Structural analyses of Meucin-18 and Meucin-13 have also indicated distinct structural features and shared characteristics, and differences in their hydrophobic surfaces have been correlated with variations in potency and hemolytic activity. ctdbase.org The structure of Meucin-24 is described as a typical amphipathic helix, which is thought to be involved in its activity. These comparisons highlight the diversity within the NDBP family and the importance of individual amino acid sequences in determining specific structural and functional properties.

Biological Activities and Spectrum of Action of Meucin 25

Potent Antimalarial Efficacy: Plasmodium berghei Ookinete Inhibition

Meucin-25 has demonstrated inhibitory effects on the development of Plasmodium berghei ookinetes. uniprot.orgunam.mx This activity is significant as ookinetes represent a crucial stage in the malaria parasite's life cycle within the mosquito vector. Inhibition at this stage can potentially block the transmission of malaria. Studies have shown that Meucin-24 and this compound suppressed the growth of P. berghei. researchgate.netcjnmcpu.com

Antimalarial Efficacy Against Plasmodium falciparum Intraerythrocytic Stages

In addition to its effects on P. berghei ookinetes, this compound is also effective at killing intraerythrocytic stages of Plasmodium falciparum. uniprot.org P. falciparum is responsible for the most severe form of human malaria, and the intraerythrocytic stage is responsible for the clinical manifestations of the disease. mdpi.com this compound, along with Meucin-24, has shown significant antimalarial activities against intraerythrocytic P. falciparum without causing harm to mammalian cells, suggesting their potential as candidates for antimalarial drug discovery. researchgate.netmdpi.comunipd.it Both compounds eradicated intra-erythrocytic P. falciparum parasites at micromolar doses. cjnmcpu.comencyclopedia.pub

Specificity Profile: Lack of Significant Antibacterial or Antifungal Activity

At micromolar concentrations, this compound has been reported to have no antibacterial or antifungal activities. uniprot.orgchemrxiv.org This specificity towards Plasmodium parasites, as opposed to broad-spectrum antimicrobial action, differentiates it from some other peptides found in scorpion venom. chemrxiv.org While other peptides from Mesobuthus eupeus, such as Meucin-18, Meucin-13, and Meucin-49, have demonstrated potent antibacterial activity against a range of bacteria, Meucin-24 and this compound primarily exhibit antimalarial effects. pasteur.ac.irresearchgate.net

Selective Action on Insect Cells: Cytotoxicity Towards Drosophila S2 Cells

This compound is cytotoxic to Drosophila S2 cells at micromolar concentrations. uniprot.orgmybiosource.com Drosophila S2 cells are a commonly used insect cell line in research. nih.govnih.govresearchgate.net This selective toxicity towards insect cells, coupled with a lack of toxicity to mammalian cells, highlights a potential mechanism of action related to differences between insect and mammalian cell membranes or pathways. researchgate.netmdpi.comunipd.it

Differentiated Biological Effects Compared to Other Scorpion Venom Peptides

This compound's biological profile, particularly its potent and selective antimalarial activity and cytotoxicity to insect cells without significant antibacterial or antifungal effects at similar concentrations, differentiates it from many other scorpion venom peptides. While some scorpion venom peptides, like stigmurin, show strong antibacterial and antifungal properties but not antiparasitic activity, this compound and Meucin-24 are specifically noted for their antimalarial capabilities. mdpi.comencyclopedia.pub Other peptides, such as scorpine, also exhibit antimalarial effects, acting on different stages of the Plasmodium life cycle. researchgate.netencyclopedia.pub The distinct target specificity of this compound contributes to the understanding of the diverse pharmacological potential within scorpion venoms.

Here is a summary of some of the biological activities of this compound:

ActivityTarget Organism/Cell LineObserved EffectConcentration Range (if specified)
Antimalarial EfficacyPlasmodium berghei ookinetesInhibition of developmentMicromolar concentrations uniprot.org
Antimalarial EfficacyPlasmodium falciparum intraerythrocytic stagesKilling of parasitesMicromolar doses cjnmcpu.comencyclopedia.pub
Antibacterial ActivityBacteriaNo significant activityMicromolar concentrations uniprot.org
Antifungal ActivityFungiNo significant activityMicromolar concentrations uniprot.org
CytotoxicityDrosophila S2 cellsCytotoxicMicromolar concentrations uniprot.org
Hemolytic Activity (against mammalian erythrocytes)Murine erythrocytesNo hemolysis observedUp to 100 μM chemrxiv.org

Molecular Mechanisms of Action of Meucin 25

Proposed Mechanisms of Antimalarial Action on Plasmodium Parasites

Meucin-25 is proposed to primarily act through membrane-disruptive mechanisms, a common mode of action for many antimicrobial peptides (AMPs). nih.govnih.gov Studies suggest that the peptide's interaction with the parasite membrane leads to its permeabilization and subsequent death. nih.govbiorxiv.org This differs from the mechanisms of some traditional antimalarials that target specific enzymes or pathways within the parasite. radboudumc.nldrugbank.comnih.gov

Interactions with Parasite Cellular Components and Pathways

While membrane disruption appears to be a primary mechanism, there is also some investigation into potential interactions with specific intracellular targets. One study explored the interaction of this compound with PF11_0189, a metalloprotease from Plasmodium falciparum. researchgate.net Molecular docking and simulation studies suggested that specific segments of this compound can engage with key residues within the active site of PF11_0189, although the stability of this interaction over time showed limitations. researchgate.net This suggests that while direct intracellular targeting might play a role, it may not be the sole or primary mechanism.

Investigation of Membrane-Mediated Disruptions in Parasite Cells

Research using model membranes, such as liposomes, has provided insights into this compound's ability to disrupt lipid bilayers. Studies have shown that this compound can induce leakage from bacteria-like liposomes, which are rich in negatively charged phospholipids (B1166683), while showing less or no permeabilization of mammalian-like membranes. biorxiv.org This differential interaction with membranes is crucial for its selective toxicity towards parasites. The disruption is thought to be a consequence of the peptide's insertion into and perturbation of the parasite cell membrane. nih.govbiorxiv.org

Role of Cationicity and Amphipathicity in Biological Selectivity

The selective toxicity of this compound towards Plasmodium parasites over mammalian cells is strongly linked to its cationic and amphipathic nature. mdpi.combiorxiv.org Like many AMPs, this compound possesses a net positive charge due to the presence of basic amino acid residues. biorxiv.org Parasite membranes, particularly those of bacteria and likely Plasmodium, have a higher proportion of negatively charged phospholipids compared to mammalian cell membranes, where negatively charged phospholipids are predominantly located on the inner leaflet. biorxiv.org The electrostatic attraction between the cationic peptide and the anionic parasite membrane facilitates the initial binding and subsequent insertion and disruption. biorxiv.org The amphipathic structure, with distinct hydrophobic and hydrophilic regions, allows the peptide to interact favorably with the lipid environment of the membrane, promoting insertion and pore formation or other disruptive effects. biorxiv.orgchemrxiv.org

Absence of Mammalian Cell Lysis and Associated Mechanistic Insights

A key advantage of this compound is its observed lack of toxicity towards mammalian cells, including erythrocytes, even at concentrations significantly higher than those effective against Plasmodium. researchgate.netnih.govnih.govnih.govchemrxiv.orgresearchgate.net This selectivity is attributed to the differences in membrane composition and charge distribution between parasite and mammalian cells. biorxiv.org Mammalian membranes have a lower net negative charge on their outer leaflet, reducing the initial electrostatic attraction and interaction with the cationic this compound. biorxiv.org Furthermore, the specific lipid composition and structural organization of mammalian membranes may be less susceptible to disruption by this compound compared to parasite membranes. biorxiv.org This inherent selectivity minimizes potential host cell damage, a common challenge in the development of AMP-based therapeutics. researchgate.netresearchgate.net

Preclinical Research Applications and Potential for Antimalarial Development

In Vitro Efficacy Assessments Against Plasmodium Species

In vitro studies have demonstrated the efficacy of Meucin-25 against different Plasmodium species, the parasites responsible for malaria. Research indicates that this compound exhibits activity against intraerythrocytic Plasmodium falciparum, the most virulent malaria parasite. nih.gov Importantly, this activity against intraerythrocytic P. falciparum has been observed at micromolar concentrations without causing harm to mammalian cells, including erythrocytes and GC-2 cells. nih.gov

Furthermore, this compound has been shown to inhibit the development of Plasmodium berghei. Studies evaluating the effect on P. berghei ookinete development reported inhibition rates. At a concentration of 20 µM, this compound inhibited P. berghei ookinete development by 50%. Another study indicated that this compound could induce a high percentage of deaths (98%) in the sexual state of Plasmodium berghei, although the specific concentration for this effect was not explicitly linked to the percentage in the provided context. The selectivity of this compound towards Plasmodium has been noted, with no observed toxic effects on bacteria and fungi at tested concentrations and an absence of hemolysis on murine erythrocytes even at concentrations as high as 100 µM.

The in vitro efficacy data against Plasmodium berghei ookinete development can be summarized as follows:

CompoundConcentration (µM)Inhibition of P. berghei Ookinete Development (%)
This compound2050
Meucin-242040

Note: Data for Meucin-24 is included as it is a related peptide often studied alongside this compound.

Optimization Strategies for Enhanced Antimalarial Activity (Excluding Dosage)

The inherent activity and selectivity of this compound against Plasmodium parasites position it as a promising scaffold for the design and optimization of novel antimalarial drugs. Research into the structural properties of this compound indicates its conformational flexibility; it primarily adopts a beta-sheet structure in aqueous environments but transitions to an alpha-helical formation in the presence of 50% trifluoroethanol, a condition that mimics a membrane environment. This structural adaptability may play a role in its interaction with parasite membranes or targets and could be a factor considered in optimization efforts.

Molecular docking studies exploring the interaction of antimicrobial peptides, including this compound, with potential P. falciparum targets have been conducted. One such study investigated the binding profile of this compound with PF11_0189, a putative metalloprotease in P. falciparum. This compound demonstrated a distinctive binding interaction with the active site of PF11_0189. Although challenges in maintaining a stable interaction during molecular dynamics simulations were noted, this type of research provides insights into potential mechanisms of action and highlights specific parasite targets that could be leveraged in the design of optimized this compound analogs with enhanced or more stable interactions. Understanding these molecular interactions is crucial for structure-activity relationship studies aimed at improving antimalarial potency and specificity.

Production Methods for Academic and Preclinical Research: Chemical Synthesis and Recombinant Expression

For academic research and preclinical investigations of this compound, both chemical synthesis and recombinant expression methods are relevant for obtaining the peptide. Chemical synthesis has been utilized to produce this compound for structural and functional studies, such as Circular Dichroism analysis, which requires purified peptide. Automated peptide synthesis is a standard technique for producing peptides of this length and complexity for research purposes.

The identification of this compound from cDNA clones of the Mesobuthus eupeus venom gland implies that the genetic sequence encoding the peptide is available. This genetic information is fundamental for pursuing recombinant expression strategies. Recombinant production involves inserting the gene sequence into an expression vector and using host organisms, such as bacteria or yeast, to produce the peptide. This approach can be advantageous for scaling up production for extensive preclinical testing. While specific detailed reports on the successful recombinant expression of this compound for research were not prominently featured in the search results, recombinant expression systems, often employing fusion partners to enhance solubility and simplify purification, are established methods for producing scorpion venom peptides and other antimicrobial peptides for research. Antimicrobial peptides in general are known to be produced in heterologous expression systems in microbial cells.

Comparative Studies with Reference Antimalarial Agents in Research Models

While this compound has demonstrated promising in vitro antimalarial activity, direct comparative studies with established reference antimalarial agents (such as Chloroquine, Artemisinin (B1665778), or others) in preclinical research models, providing side-by-side efficacy data like IC50 values across different Plasmodium strains, were not extensively detailed in the reviewed literature.

The research positions this compound as a potential candidate for new antimalarial drugs, particularly in the context of increasing drug resistance to existing treatments. Studies have focused on characterizing this compound's activity and selectivity profile and exploring its interactions with potential parasite targets. Comparisons in the literature are more frequently made with related peptides from scorpion venom, such as Meucin-24, which also exhibits antimalarial activity. nih.gov As shown in Section 6.1, this compound demonstrated slightly higher inhibition of P. berghei ookinete development compared to Meucin-24 at the same concentration in one study.

Further preclinical research involving direct comparative studies of this compound against standard antimalarial drugs in relevant in vitro and in vivo models would be valuable to fully assess its relative potency and potential advantages.

Advanced Research Directions and Future Perspectives for Meucin 25

Elucidation of Precise Molecular Targets within Plasmodium

While Meucin-25 has demonstrated efficacy against Plasmodium parasites, the precise molecular targets within the parasite remain to be fully elucidated. Some research suggests that certain non-disulfide bridged peptides, including those from scorpion venom, may exert their effects through membrane disruption rather than targeting specific receptors like ion channels, which is characteristic of many scorpion toxins. nih.gov However, recent studies utilizing molecular docking and dynamics simulations have identified PF11_0189, a putative metalloprotease in Plasmodium falciparum, as a potential target for antimicrobial peptides with antimalarial properties, including this compound. researchgate.net This research indicates that this compound exhibits a distinctive binding profile within the active site of PF11_0189, with specific segments of the peptide interacting with key residues. researchgate.net Further research is needed to definitively confirm PF11_0189 and identify other potential molecular targets of this compound within different life stages of the Plasmodium parasite. Understanding these targets is crucial for comprehending the peptide's mechanism of action and for rational drug design.

Comprehensive Structural-Functional Relationship Studies

Understanding the relationship between the structure of this compound and its antimalarial function is essential for optimizing its activity and stability. This compound is a linear peptide of 25 amino acids and does not share sequence similarity with many known peptides. nih.gov Circular dichroism analysis suggests that this compound primarily adopts a beta-sheet structure in water, but in a membrane-mimicking environment like trifluoroethanol (TFE), it can form an alpha-helical structure, indicating conformational flexibility. nih.gov This ability to adopt an alpha-helical conformation in the presence of membranes is a characteristic often associated with the membrane-disrupting activity of antimicrobial peptides. nih.govresearchgate.netscispace.com Comprehensive studies involving techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are needed to fully determine the three-dimensional structure of this compound in different environments and in complex with potential targets. nih.gov Mutagenesis studies, systematically altering amino acid residues, can help identify critical regions or residues responsible for antimalarial potency, selectivity, and stability. researchgate.netscispace.com

Development of Analogs and Derivatives for Enhanced Efficacy and Stability

Based on structural-functional relationship studies, the development of this compound analogs and derivatives presents a significant research direction. Modifications to the peptide sequence, length, charge, or incorporation of non-natural amino acids can potentially lead to compounds with enhanced antimalarial potency, improved stability against prote degradation, reduced potential for resistance development, and optimized pharmacokinetic properties. nih.govmdpi.com Peptide engineering has shown promise in improving the qualities of antimicrobial peptides, as seen with derivatives of other scorpion venom peptides. nih.gov Research into this compound analogs could explore modifications that enhance binding to identified targets like PF11_0189 researchgate.net or improve membrane interaction properties.

Exploration of Peptide Delivery Systems for Experimental Models

A key challenge in the development of peptide-based therapeutics is their delivery and stability within a biological system. Peptides can be susceptible to proteolytic degradation and may have poor bioavailability. nih.gov Research into suitable delivery systems for this compound in experimental models is crucial for its progression as a potential drug candidate. This could involve exploring various strategies such as encapsulation in nanoparticles, liposomes, or other biocompatible carriers that can protect the peptide from degradation and facilitate its delivery to the site of infection within the host organism. researchgate.net Studies in relevant animal models, such as Plasmodium berghei infection in mice, would be necessary to evaluate the efficacy and pharmacokinetics of this compound delivered via different systems. encyclopedia.pubnih.govchemrxiv.org

Integration into Multicomponent Research Strategies for Parasitic Diseases

Given the increasing challenge of drug resistance in Plasmodium falciparum and other parasites, integrating this compound into multicomponent research strategies holds significant potential. nih.govmalariaworld.orgpasteur.fr This involves exploring the synergistic effects of this compound in combination with existing antimalarial drugs or other novel compounds targeting different pathways in the parasite. malariaworld.org Combination therapies are a cornerstone of current malaria treatment due to their ability to improve efficacy and mitigate the development of resistance. nih.govmalariaworld.org Research could investigate combinations of this compound with drugs like artemisinin (B1665778) derivatives or other antimalarial agents in in vitro and in vivo models. nih.govmalariaworld.org Furthermore, the potential of this compound against other parasitic diseases, such as those caused by Trypanosoma or Leishmania species, could be explored, potentially leading to broader applications in antiparasitic strategies. encyclopedia.pub

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of Meucin-25, and how do they influence its antimicrobial activity?

  • Methodological Answer : this compound is a 25-amino acid peptide (3.1 kDa) isolated from Mesobuthus eupeus venom, exhibiting a β-sheet conformation in aqueous environments and α-helical structure in trifluoroethanol (TFE) . Its antiparasitic activity against Plasmodium berghei and P. falciparum (40–50% inhibition at 20 µM) is attributed to its unique sequence, which lacks homology with known antimicrobial toxins. To assess structure-activity relationships, researchers should employ circular dichroism (CD) spectroscopy under varying solvent conditions and compare bioactivity profiles with sequence-aligned analogs .

Q. What standardized assays are recommended for evaluating this compound’s antiparasitic efficacy?

  • Methodological Answer : Use in vitro assays such as:

  • Ookinete Development Inhibition : Treat P. berghei cultures with this compound (10–20 µM) and quantify inhibition via microscopy .
  • Parasite Density Reduction : Measure P. falciparum growth in erythrocytes using flow cytometry or SYBR Green fluorescence .
    Include positive controls (e.g., scorpine or gomesin) and negative controls (vehicle-only) to validate results.

Q. How can researchers ensure reproducibility in studies investigating this compound’s bioactivity?

  • Methodological Answer : Follow guidelines for experimental rigor:

  • Sample Preparation : Detail peptide synthesis/purification methods (e.g., solid-phase synthesis, HPLC purity >95%) .
  • Data Reporting : Include exact concentrations, solvent systems, and incubation times. Use statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance .
  • Replication : Publish raw data and protocols in supplementary materials, adhering to journal standards for transparency .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across different parasite models be systematically analyzed?

  • Methodological Answer : Contradictions may arise from variations in:

  • Parasite Strain Sensitivity : Compare IC₅₀ values across P. falciparum strains (e.g., chloroquine-resistant vs. sensitive) using dose-response curves .
  • Structural Dynamics : Use molecular dynamics simulations to model this compound’s interaction with parasite membranes under differing pH or ionic conditions .
  • Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and control variables .

Q. What strategies optimize this compound’s stability and delivery for in vivo studies?

  • Methodological Answer :

  • Formulation Studies : Test lipid nanoparticles or PEGylation to enhance peptide stability in serum .
  • Pharmacokinetic Profiling : Use LC-MS/MS to track this compound’s half-life in murine models. Compare bioavailability via intravenous vs. intraperitoneal administration .
  • Toxicity Screening : Assess hemolytic activity on mammalian cells and cytokine responses in primary immune cells .

Q. How can computational modeling predict this compound’s mechanism of action against eukaryotic pathogens?

  • Methodological Answer :

  • Molecular Docking : Simulate peptide binding to Plasmodium membrane targets (e.g., GPI-anchored proteins) using Rosetta or AutoDock .
  • Machine Learning : Train models on AMP databases to identify sequence motifs correlated with antiparasitic activity .
    Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements .

Guidance for Methodological Rigor

  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; include ethics committee approval numbers .
  • Data Contradiction Analysis : Use PRISMA frameworks for systematic reviews to contextualize conflicting results .
  • Advanced Instrumentation : Reference mass spectrometry (MALDI-TOF) for peptide validation and cryo-EM for membrane interaction studies .

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